molecular formula C25H37NO8S B1339581 Troxonium tosylate CAS No. 391-70-8

Troxonium tosylate

Cat. No.: B1339581
CAS No.: 391-70-8
M. Wt: 511.6 g/mol
InChI Key: AJIXENUYZFYPEY-UHFFFAOYSA-M
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Description

Troxonium tosylate is a useful research compound. Its molecular formula is C25H37NO8S and its molecular weight is 511.6 g/mol. The purity is usually 95%.
The exact mass of the compound N,N,N-triethyl-2-((3,4,5-trimethoxybenzoyl)oxy)ethan-1-aminium 4-methylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Crystal Structure and Characterization

The crystal structure of certain complexes involving N,N,N-triethyl-2-((3,4,5-trimethoxybenzoyl)oxy)ethan-1-aminium 4-methylbenzenesulfonate has been a subject of study. For example, a Cu(II) complex with a related compound, N, N, N′, N′–tetrakis(2-benzimidazolylmethyl)-1,2-ethanediamine, and 4-methylbenzenesulfonate ion was synthesized and characterized through X-ray diffraction, revealing a distorted octahedron coordination around each Cu(II) ion. This complex exhibited interesting structural properties like hydrogen-bonding interactions leading to a 2-dimensional layer structure (Yang et al., 2003).

Chemical Synthesis and Reactivity

The compound has been utilized in various synthetic pathways to produce novel chemical structures. For instance, in the synthesis of novel quinazolinone derivatives, the compound played a role in reactions with primary aromatic amines and heterocyclic amines to explore antimicrobial activity. This highlights its versatility in chemical synthesis and potential applications in creating bioactive compounds (Habib et al., 2013).

Catalysis and Synthetic Applications

The compound's derivatives have been employed as catalysts in various chemical reactions. For example, in the intermolecular amination of N-acyliminium species, a derivative of the compound was used as a catalyst, providing an efficient way to access gem-diamines derivatives, a compound class with significant practical applications (Yang et al., 2014).

Corrosion Inhibition

Derivatives of the compound, such as 1-(benzyloxy)-1-oxopropan-2-aminium 4-methylbenzenesulfonate, have been investigated for their corrosion inhibitory properties. These studies involve understanding the anti-corrosive properties, the mechanism of inhibitor-metal adsorption behavior, and corrosion inhibition efficiency, indicating the compound's potential in industrial applications, particularly in protecting metals from corrosion (Nesane et al., 2020).

Chemical Characterization and Molecular Interactions

Studies also delve into the chemical characterization and understanding of molecular interactions within crystals of compounds containing N,N,N-triethyl-2-((3,4,5-trimethoxybenzoyl)oxy)ethan-1-aminium 4-methylbenzenesulfonate, providing insights into the molecular arrangement, hydrogen bonding, and other structural aspects critical for various chemical applications (Thayanithi et al., 2016).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Mechanism of Action

Mode of Action

The mode of action of Troxonium tosylate involves its interaction with its targets, leading to changes in cellular processes. It is known that the compound has antihypertensive effects, suggesting that it may interact with targets involved in blood pressure regulation .

Result of Action

It is known that this compound has antihypertensive effects, suggesting that it may have effects on blood pressure regulation at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound These factors can include the physical and chemical environment within the body, as well as external environmental factors

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,N,N-triethyl-2-((3,4,5-trimethoxybenzoyl)oxy)ethan-1-aminium 4-methylbenzenesulfonate involves the reaction of 3,4,5-trimethoxybenzoic acid with triethylamine and 2-bromoethanol to form the intermediate, N,N-diethyl-2-((3,4,5-trimethoxybenzoyl)oxy)ethan-1-amine. This intermediate is then reacted with methyl benzenesulfonate to form the final product.", "Starting Materials": [ "3,4,5-trimethoxybenzoic acid", "triethylamine", "2-bromoethanol", "methyl benzenesulfonate" ], "Reaction": [ "Step 1: 3,4,5-trimethoxybenzoic acid is reacted with triethylamine and 2-bromoethanol in the presence of a suitable solvent to form N,N-diethyl-2-((3,4,5-trimethoxybenzoyl)oxy)ethan-1-amine intermediate.", "Step 2: The intermediate is then reacted with methyl benzenesulfonate in the presence of a suitable solvent to form the final product, N,N,N-triethyl-2-((3,4,5-trimethoxybenzoyl)oxy)ethan-1-aminium 4-methylbenzenesulfonate." ] }

CAS No.

391-70-8

Molecular Formula

C25H37NO8S

Molecular Weight

511.6 g/mol

IUPAC Name

4-methylbenzenesulfonate;triethyl-[2-(2,3,4-trimethoxybenzoyl)oxyethyl]azanium

InChI

InChI=1S/C18H30NO5.C7H8O3S/c1-7-19(8-2,9-3)12-13-24-18(20)14-10-11-15(21-4)17(23-6)16(14)22-5;1-6-2-4-7(5-3-6)11(8,9)10/h10-11H,7-9,12-13H2,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

AJIXENUYZFYPEY-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

CC[N+](CC)(CC)CCOC(=O)C1=C(C(=C(C=C1)OC)OC)OC.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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